3-(4-fluorobenzyl)-7-methyl-1-phenyl-5-(pyrrolidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate specific reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer treatment due to its ability to inhibit specific enzymes
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, blocking their activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in medicinal chemistry with similar biological activities.
Pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
Uniqueness
3-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery .
Properties
Molecular Formula |
C26H23FN4O3 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-methyl-1-phenyl-5-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H23FN4O3/c1-17-15-21(24(32)29-13-5-6-14-29)22-23(28-17)31(20-7-3-2-4-8-20)26(34)30(25(22)33)16-18-9-11-19(27)12-10-18/h2-4,7-12,15H,5-6,13-14,16H2,1H3 |
InChI Key |
DLBGCLZEDSZDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)N5CCCC5 |
Origin of Product |
United States |
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